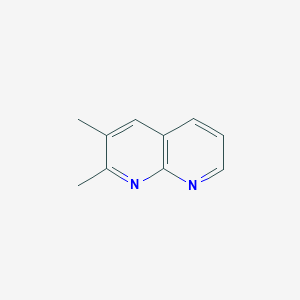

2,3-Dimethyl-1,8-naphthyridine

Description

Contextualization of 1,8-Naphthyridine (B1210474) Scaffolds in Modern Chemical Research

The 1,8-naphthyridine nucleus, a bicyclic heterocycle consisting of two fused pyridine (B92270) rings, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. semanticscholar.orgacs.org This designation stems from the ability of this core structure to serve as a versatile framework for developing a wide array of biologically active compounds. semanticscholar.orgacs.org The electron-deficient nature of the two pyridine rings influences the molecule's chemical properties and reactivity, making it a valuable starting point for creating new chemical entities.

Research has demonstrated that derivatives of the 1,8-naphthyridine scaffold exhibit a broad spectrum of pharmacological activities. These include:

Antimicrobial and Antibacterial: The 1,8-naphthyridine core is a key structural component of several antibacterial agents, such as nalidixic acid and enoxacin. wikipedia.org These compounds often function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. diva-portal.orgacs.org Studies have also shown that certain 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics against multi-resistant bacterial strains. rcsi.science

Anticancer: Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their antitumor properties. acs.orgontosight.ai For instance, Voreloxin, a compound with this scaffold, has been investigated in clinical trials for treating cancer. acs.org The planar nature of the ring system allows for intercalation with DNA, and modifications can create inhibitors for enzymes like topoisomerase II, which is vital for cell division. acs.orgsci-hub.se

Anti-inflammatory and Analgesic: The scaffold has been incorporated into molecules demonstrating significant anti-inflammatory and analgesic properties. acs.orgresearchgate.net

Neurological Applications: Derivatives have shown potential in treating neurological disorders, including Alzheimer's disease and depression. acs.orgontosight.ai

Other Biological Activities: The versatility of the scaffold is further highlighted by its use in developing compounds with antiviral, antihypertensive, antimalarial, antioxidant, and immunomodulatory activities. semanticscholar.orgacs.orgnih.gov

Beyond medicine, the unique photophysical properties of 1,8-naphthyridine derivatives make them valuable in materials science. acs.org Their ability to act as binucleating ligands due to the flanking nitrogen atoms allows for the formation of complex coordination compounds with metals, with applications in catalysis and the development of fluorescent probes. wikipedia.orgresearchgate.netresearchgate.net

Table 1: Selected Biological Activities of 1,8-Naphthyridine Derivatives

| Activity | Description | Key Examples | References |

|---|---|---|---|

| Antibacterial | Inhibition of bacterial growth, often by targeting DNA gyrase/topoisomerase. | Nalidixic Acid, Enoxacin, Gemifloxacin | wikipedia.orgrcsi.scienceacs.org |

| Anticancer | Cytotoxic activity against various tumor cell lines. | Voreloxin, SNS-595 | acs.orgacs.orgsci-hub.se |

| Anti-inflammatory | Reduction of inflammation. | Various synthetic derivatives | acs.orgresearchgate.net |

| Antiviral | Inhibition of viral replication. | Various synthetic derivatives | semanticscholar.orgnih.gov |

| Antihypertensive | Lowering of blood pressure. | Various synthetic derivatives | acs.orgnih.gov |

| CNS Agents | Activity related to neurological disorders. | Investigational compounds for Alzheimer's, depression | acs.orgontosight.ai |

Historical Perspectives on 2,3-Dimethyl-1,8-naphthyridine Synthesis and Initial Academic Investigations

The primary and most established method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation. This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative, specifically 2-aminonicotinaldehyde, with a compound containing an active methylene (B1212753) group (a CH2 group adjacent to two electron-withdrawing groups), such as a ketone or β-ketoester. researchgate.netacs.org

The synthesis of this compound is a direct application of this classical method. The reaction proceeds by the condensation of 2-aminonicotinaldehyde with butan-2-one. In this specific reaction, the enolate of butan-2-one attacks the aldehyde group of the aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic 1,8-naphthyridine ring system.

Initial academic investigations into methylated 1,8-naphthyridine derivatives began to appear in the mid-to-late 20th century. A 1977 study explored a series of 2,3-disubstituted 5,7-dimethyl-1,8-naphthyridines as potential diuretic agents. acs.org While not the exact subject compound, this research highlighted an early interest in the pharmacological potential of its close structural analogs. A subsequent paper in 1990 detailed methods for the functionalization of related compounds like 2-methyl- and 2,7-dimethyl-1,8-naphthyridine (B83737), demonstrating academic efforts to chemically modify and diversify the methylated naphthyridine scaffold for further study. nih.gov These early studies laid the groundwork by establishing synthetic routes and exploring the initial biological and chemical properties of this class of compounds.

Current Research Trajectories and Gaps for this compound

Current research involving the this compound scaffold is proceeding along two main trajectories: the development of green synthetic methodologies and its use as a building block in materials science. A 2021 study reported a gram-scale, environmentally friendly synthesis of this compound using the Friedländer reaction in water with a biocompatible ionic liquid as a catalyst, achieving a 96% yield. semanticscholar.orgrcsi.science This reflects a broader trend in chemical synthesis toward more sustainable and efficient processes.

In materials science, a 2023 theoretical study investigated a complex molecule incorporating a dimethyl-dihydropyrido[2,3-b] acs.orgresearchgate.netnaphthyridine donor unit for applications as a thermally activated delayed fluorescence (TADF) emitter, which is relevant for next-generation OLED displays. iucr.org Furthermore, other dimethyl-naphthyridine structures have been synthesized and characterized for their potential as ligands in coordination chemistry and as components of supramolecular structures. researchgate.netresearchgate.net

A significant research gap exists in the comprehensive biological evaluation of this compound itself. While the broader 1,8-naphthyridine class is well-studied, and some closely related methylated derivatives have been investigated, the specific pharmacological profile of this compound remains largely unexplored. Much of the recent focus has been on creating more complex derivatives or using the scaffold as a component in larger systems, leaving the fundamental biological properties of the parent 2,3-dimethyl structure under-investigated. There is an opportunity for systematic screening of this compound across various biological assays to fully determine its potential.

Table 2: Synthesis of this compound via Friedländer Reaction

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-aminonicotinaldehyde | Butan-2-one | Choline Hydroxide (B78521) (ChOH) / H₂O | 50°C | 8 h | 96% | semanticscholar.org |

Scope and Significance of Academic Research on this compound

The scope of academic research on this compound encompasses synthetic organic chemistry, medicinal chemistry, and materials science. Its significance lies in its role as a model compound for understanding how simple structural modifications, such as the addition of methyl groups, can influence the properties of the valuable 1,8-naphthyridine scaffold.

The presence of the two methyl groups at the 2- and 3-positions subtly alters the electronic properties and steric profile of the ring system compared to the unsubstituted parent molecule. This can impact its binding affinity to biological targets, its coordination properties with metal ions, and its photophysical characteristics.

The academic significance of this compound is therefore twofold:

As a Synthetic Platform: It serves as an accessible, functionalized building block for the construction of more elaborate molecules. Its established, high-yield synthesis allows researchers to readily incorporate the dimethyl-naphthyridine motif into larger, more complex structures designed for specific applications in medicine or materials. iucr.orgresearchgate.net

As a Subject for Fundamental Study: It provides a platform to investigate the fundamental structure-property relationships of the 1,8-naphthyridine class. By comparing its properties to other substituted naphthyridines, researchers can gain insights into how specific substituent patterns control biological activity and material function, guiding the rational design of future compounds.

While extensive applications have not yet been realized for this compound itself, its continued study is significant for advancing the broader fields of heterocyclic chemistry and rational drug and material design.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-6-9-4-3-5-11-10(9)12-8(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOARIKOXRLBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CC=C2)N=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00490967 | |

| Record name | 2,3-Dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00490967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58309-25-4 | |

| Record name | 2,3-Dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00490967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dimethyl 1,8 Naphthyridine and Its Derivatives

Novel Cyclization Reactions for the 1,8-Naphthyridine (B1210474) Core of 2,3-Dimethyl-1,8-naphthyridine

Recent advancements have focused on improving the efficiency, selectivity, and environmental footprint of the cyclization reactions that form the 1,8-naphthyridine nucleus.

Transition-metal catalysis offers powerful tools for the formation of C-C and C-N bonds, which are essential for the synthesis of heterocyclic systems. While traditionally the Friedländer synthesis is acid- or base-catalyzed, modern methodologies have incorporated transition metals to enhance reaction efficiency and scope. For instance, copper-catalyzed annulation reactions have been developed for the synthesis of quinoline (B57606) derivatives, a strategy that can be adapted for naphthyridines. organic-chemistry.org

Palladium catalysts, renowned for their utility in cross-coupling reactions, also play a role in cyclization processes. nih.govmdpi.com Although direct palladium-catalyzed synthesis of the this compound core from simple precursors is less common, related methodologies involving intramolecular cyclization of appropriately substituted pyridine (B92270) derivatives, often prepared using palladium-catalyzed cross-coupling, represent a viable synthetic strategy. nih.gov The integration of heteroatomic units like 1,8-naphthyridine can be achieved through the Friedländer condensation of an appropriate acetyl-substituted precursor with 2-aminonicotinaldehyde, a reaction that can be influenced by organometallic reagents. researchgate.net

Table 1: Comparison of Catalysts in Friedländer-type Synthesis

| Catalyst Type | Typical Reagents | Advantages | Reference |

|---|---|---|---|

| Traditional Acid/Base | Piperidine (B6355638), L-proline, KOH | Readily available, simple | semanticscholar.orgrsc.org |

| Transition Metal | Pd(OAc)₂, CuBr₂, TABO | High reactivity, regioselectivity | organic-chemistry.orgmdpi.com |

| Ionic Liquid | [Bmmim][Im] | Green catalyst/solvent, recyclable | nih.govacs.orgnih.gov |

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic protocols. rasayanjournal.co.inrsc.org This includes the use of water as a reaction solvent, which is a notable departure from traditional methods that often require harsh organic solvents. acs.orgrsc.org

Ionic liquids (ILs) have emerged as highly effective "green" solvents and catalysts for the synthesis of 1,8-naphthyridine derivatives via the Friedländer reaction. nih.govacs.orgnih.gov Basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazolide (B1226674) ([Bmmim][Im]), have demonstrated remarkable catalytic activity. nih.gov These reactions benefit from simple product extraction and the potential for catalyst recycling. nih.gov The use of an inexpensive and biocompatible ionic liquid like cholinium hydroxide (B78521) (ChOH-IL) in water represents a significant advancement, enabling gram-scale synthesis of 1,8-naphthyridines under mild conditions. acs.org

Citric acid has also been explored as a green and efficient promoter for the synthesis of 1,8-naphthyridines, highlighting the move towards using biodegradable and non-toxic reagents. connectjournals.com

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and improving yields. researchgate.netnih.gov The synthesis of 1,8-naphthyridine derivatives has been shown to benefit significantly from microwave irradiation, with reactions that take several hours under conventional heating being completed in a matter of minutes. researchgate.net This rapid and efficient heating can lead to higher purity products and simplified workup procedures. sphinxsai.com For example, the DABCO-catalyzed, solvent-free Friedländer condensation of 2-aminonicotinaldehyde with active methylene (B1212753) compounds under microwave irradiation provides 1,8-naphthyridines in good yields. This approach drastically reduces reaction times and avoids the use of volatile organic solvents.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,8-Naphthyridine Derivatives

| Method | Reaction Time | Yield | Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 5-8 hours | Moderate | Standard laboratory setup | researchgate.net |

| Microwave Irradiation | 3-6 minutes | Good to Excellent | Rapid synthesis, higher yields, energy efficient | researchgate.net |

Flow chemistry, while not as extensively documented for this specific compound, represents another advanced methodology. Its principles of continuous processing can offer improved reaction control, safety, and scalability for the synthesis of heterocyclic compounds.

Regioselective Functionalization Strategies for this compound

Following the synthesis of the core this compound structure, subsequent functionalization is often required to develop new derivatives. Regioselectivity—the control of where new substituents attach to the aromatic core—is of paramount importance.

The electronic nature of the 1,8-naphthyridine ring, which is electron-deficient due to the two nitrogen atoms, influences its reactivity in electrophilic aromatic substitution. The existing methyl groups are activating and ortho-, para-directing. masterorganicchemistry.comyoutube.com However, the strong deactivating effect of the pyridinoid nitrogen atoms typically directs electrophilic attack to specific positions and often requires harsh conditions.

A more versatile and widely used approach for functionalization is transition-metal-catalyzed cross-coupling. chemrxiv.orgnih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds. nih.gov To perform these reactions, a halogenated this compound precursor is typically required. This precursor can then be coupled with a variety of partners, including boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira). Palladium catalysts are most commonly employed for these transformations. nih.govsemanticscholar.org For instance, palladium-catalyzed Suzuki coupling has been successfully used to synthesize 2-amino-1,8-naphthyridines, demonstrating the utility of this method for introducing substituents onto the naphthyridine core with low catalyst loading and without the need for protecting groups. semanticscholar.org

The nitrogen atoms in the 1,8-naphthyridine ring can be oxidized to form N-oxides using reagents such as hydrogen peroxide or peroxy acids. thieme-connect.de These N-oxides are versatile intermediates. The N-oxide functional group significantly alters the electronic properties of the ring, activating it for both nucleophilic and electrophilic substitution. thieme-connect.de

Furthermore, heteroaromatic N-oxides can undergo rearrangement reactions. researchgate.net For example, under certain conditions, they can rearrange to form hydroxylated derivatives at the position alpha to the nitrogen atom. This provides a route to introduce hydroxyl groups onto the this compound skeleton, a functionalization that can be difficult to achieve directly. N-oxides can also serve as 1,3-dipoles in cycloaddition reactions, further expanding their synthetic utility. thieme-connect.de

Asymmetric Synthesis Approaches Towards Chiral Analogues of this compound

The quest for novel therapeutic agents has propelled the development of asymmetric synthetic routes to access enantiomerically pure compounds. While the synthesis of this compound itself is well-established, methodologies to obtain its chiral analogues, where the methyl-bearing carbons at the 2- and 3-positions constitute stereocenters, are not extensively documented. This section explores potential asymmetric synthesis approaches for such chiral analogues, drawing upon established principles of asymmetric catalysis and established methods for the synthesis of related heterocyclic systems.

A plausible and strategic approach to chiral analogues of this compound involves a convergent synthesis. This strategy would logically commence with the asymmetric synthesis of a suitably functionalized and enantiomerically enriched 2,3-disubstituted pyridine core. This chiral pyridine building block would then undergo a subsequent ring-closing reaction, such as the Friedländer annulation, to construct the second heterocyclic ring and afford the final chiral 1,8-naphthyridine scaffold.

The cornerstone of this proposed asymmetric synthesis is the enantioselective construction of a chiral 2,3-dialkylpyridine derivative. While the direct asymmetric synthesis of 2,3-dimethylpyridine has its challenges, several catalytic asymmetric methods for the synthesis of chiral 2,3-disubstituted piperidines and other pyridine derivatives have been reported and could be adapted.

One promising avenue is the use of copper-catalyzed asymmetric cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters. This method has been successfully employed for the synthesis of a variety of chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. The reaction proceeds via a regiospecific and enantioselective aminoboration, leading to the formation of two consecutive stereocenters. While this method yields a piperidine ring, subsequent dehydrogenation could provide the desired aromatic pyridine core.

Another potential strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of pyridylboronic acids with activated alkenes. This approach has demonstrated utility in the synthesis of chiral pyridine derivatives. By carefully selecting the appropriate chiral ligands and reaction conditions, it may be possible to achieve high enantioselectivity in the formation of the C2- and C3-substituted pyridine ring.

The following table summarizes representative results for the asymmetric synthesis of chiral 2,3-disubstituted piperidines, which could serve as precursors to the desired chiral pyridine building blocks.

| Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Cu/(S,S)-Ph-BPE | Unsaturated hydroxylamine ester | Chiral 2,3-cis-disubstituted piperidine | 75-95 | 91-98 |

| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate and Phenylboronic acid | Chiral 3-phenyl-tetrahydropyridine | 81 | 95 |

This table presents data from analogous reactions and is intended to be illustrative of the potential of these methods.

Once the chiral 2,3-dialkylpyridine precursor is obtained, the subsequent step would involve the construction of the second ring to form the 1,8-naphthyridine system. The Friedländer synthesis is a classical and versatile method for the synthesis of quinolines and related heterocyclic compounds, including 1,8-naphthyridines. wikipedia.orgnih.govjk-sci.com This reaction involves the condensation of a 2-amino-aryl (or heteroaryl) aldehyde or ketone with a compound containing an activated methylene group.

In the context of this proposed synthesis, the chiral 2,3-dialkylpyridine would need to be functionalized to a 2-amino-3-formylpyridine derivative. This transformation could be achieved through established synthetic organic methodologies. The resulting chiral 2-amino-3-formylpyridine derivative would then be subjected to the Friedländer annulation with a suitable ketone, such as acetone (B3395972), to yield the desired chiral analogue of this compound.

The conditions for the Friedländer reaction can be varied, often employing either acid or base catalysis. wikipedia.org The choice of catalyst and reaction conditions would be crucial to ensure that the stereochemical integrity of the chiral centers in the pyridine precursor is maintained throughout the annulation process. While the development of asymmetric Friedländer reactions has been explored for the synthesis of chiral quinolines, its application to chiral 2-aminopyridine (B139424) substrates to form chiral 1,8-naphthyridines would be a novel and important extension. nih.gov

The following table provides a hypothetical representation of the final annulation step.

| Chiral Precursor | Reagent | Catalyst | Product | Proposed Yield (%) | Proposed Enantiomeric Purity |

| Chiral 2-amino-3-formyl-dialkylpyridine | Acetone | Acid or Base | Chiral 2,3-Dialkyl-1,8-naphthyridine | 60-80 | >95% (retention of stereochemistry) |

This table is a hypothetical projection based on known Friedländer reaction efficiencies and the assumption of stereochemical retention.

Theoretical and Computational Investigations of 2,3 Dimethyl 1,8 Naphthyridine

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.netresearchgate.net This method is frequently applied to the 1,8-naphthyridine (B1210474) family to calculate molecular geometries, energies, and electronic properties. researchgate.netias.ac.in For a molecule like 2,3-Dimethyl-1,8-naphthyridine, a DFT calculation would begin by optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be determined. dntb.gov.ua

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net In studies of other 1,8-naphthyridine derivatives, FMO analysis has been used to assess their potential as electronic materials or their reactivity in chemical reactions. ias.ac.in For this compound, this analysis would reveal the distribution of electron density in these key orbitals, indicating likely sites for nucleophilic and electrophilic attack.

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. The energy of the HOMO correlates with the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. The energy of the LUMO correlates with the electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and optical excitability. A smaller gap often implies higher reactivity. |

This information is often visualized using a Molecular Electrostatic Potential (MESP) map. An MESP map plots the electrostatic potential onto the electron density surface of the molecule. researchgate.net Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to positive charges), while blue indicates regions of positive potential (electron-poor, attractive to negative charges). researchgate.net For a 1,8-naphthyridine derivative, MESP maps highlight the electron-rich nitrogen atoms as sites of negative potential, which are susceptible to interaction with electrophiles or participation in hydrogen bonding.

Molecular Dynamics (MD) Simulations in Various Chemical Environments

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe conformational changes, interactions with solvent molecules, and binding to other molecules like proteins. acs.org

For this compound, MD simulations could be performed in various solvents (e.g., water, ethanol) to understand how its conformation and interactions change in different chemical environments. Studies on similar 1,8-naphthyridine compounds have used MD simulations to investigate their stability when bound to biological targets, providing insights into their potential as therapeutic agents. rsc.orgnih.gov These simulations can reveal crucial information about intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's behavior in a solution or a complex biological system.

Reaction Mechanism Predictions for Transformations

Computational methods, particularly DFT, are invaluable for predicting the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a complete energy profile for a proposed reaction pathway can be constructed. This allows chemists to determine the most likely mechanism and predict reaction feasibility and rates.

For this compound, this could involve predicting the mechanism of further functionalization, such as electrophilic substitution on the aromatic rings or reactions involving the methyl groups. For example, a study on the synthesis of pyrrolo[1',5'-a]-1,8-naphthyridine derivatives from a substituted 1,8-naphthyridine used DFT calculations to investigate the proposed synthetic mechanism. ias.ac.in Such an analysis for this compound would identify the key transition states and intermediates, providing a deeper understanding of its chemical transformations.

Prediction of Spectroscopic Signatures from First Principles

Computational chemistry can predict various spectroscopic signatures from first principles, which can be compared with experimental data to confirm a molecule's structure. Time-dependent DFT (TD-DFT) is a common method used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. ias.ac.in

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These predicted spectra can aid in the interpretation of experimental results. For other 1,8-naphthyridine derivatives, TD-DFT has been successfully used to assign experimental absorption bands to specific electronic transitions, such as π→π* transitions. ias.ac.in A similar computational study on this compound would yield predicted UV-Vis, IR, and NMR spectra, providing a theoretical benchmark for its characterization.

Advanced Spectroscopic Characterization and Photophysical Properties of 2,3 Dimethyl 1,8 Naphthyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Effects in 2,3-Dimethyl-1,8-naphthyridine

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C. For this compound, NMR would reveal the precise chemical shifts and coupling constants of the protons and carbons in the aromatic rings and the methyl substituents. These parameters are sensitive to the electronic effects of the nitrogen atoms and the steric interactions between the methyl groups, offering insights into the molecule's preferred conformation in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about which atoms are close to each other in space, regardless of whether they are connected by chemical bonds. This is particularly useful for determining the three-dimensional structure and conformation of molecules in solution. A NOESY experiment on this compound would be expected to show correlations between the protons of one methyl group and the nearby protons on the aromatic ring, as well as potentially between the two methyl groups if their spatial proximity allows. This data would be invaluable for confirming the planar conformation of the naphthyridine core and understanding the spatial arrangement of the substituents.

Currently, there are no specific NOESY studies published in the scientific literature for this compound.

Solid-state NMR (ssNMR) is an analytical technique used to study the structure and dynamics of materials in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide rich structural information. For a compound like this compound, ssNMR could be used to characterize its crystalline forms, or polymorphs. Different polymorphs, having distinct crystal packing arrangements, would yield different ssNMR spectra, allowing for their identification and the study of intermolecular interactions in the solid state.

A review of the existing literature indicates that solid-state NMR characterization of this compound polymorphs has not been reported.

Ultrafast Transient Absorption and Emission Spectroscopy of this compound

Ultrafast transient absorption spectroscopy is a powerful pump-probe technique used to investigate the dynamics of photoexcited states on femtosecond to nanosecond timescales. It allows for the direct observation of the formation and decay of short-lived electronic states, providing critical insights into photochemical and photophysical processes.

While specific studies on this compound are not available, recent research on the parent compound, 1,8-naphthyridine (B1210474), provides a detailed understanding of the excited-state dynamics common to this class of molecules hw.ac.ukresearchgate.netbohrium.com. These studies show that upon UV excitation, the molecule rapidly undergoes transitions between different excited singlet and triplet states, with the decay pathways being highly sensitive to the molecular structure.

The dynamics of a molecule after absorbing light are dictated by the lifetimes of its various excited states. For aromatic heterocycles like naphthyridines, these dynamics involve transitions from an initially populated bright singlet state (Sₙ) to lower-lying singlet (S₁) and triplet (T₁) states.

For the parent 1,8-naphthyridine , ultrafast transient absorption spectroscopy following 267 nm excitation in hexane (B92381) reveals a multi-step relaxation process hw.ac.ukresearchgate.net. The initially excited state decays rapidly, leading to the population of lower-energy states. The lifetimes associated with these decay processes have been quantified through detailed kinetic analysis. The study identified distinct time constants corresponding to different photophysical events. The introduction of dimethyl groups at the 2- and 3-positions would be expected to modulate these lifetimes due to electronic and steric effects, but experimental data for this specific derivative is needed for confirmation.

| Time Constant | Lifetime (ps) | Associated Process |

|---|---|---|

| τ₁ | 0.26 ± 0.02 | Internal Conversion / Vibrational Relaxation |

| τ₂ | 3.5 ± 0.2 | Internal Conversion from S₂(ππ) |

| τ₃ | 280 ± 20 | Decay of S₁(nπ) state (via ISC and IC) |

Following photoexcitation, molecules can return to the ground state via non-radiative pathways, principally internal conversion (IC) and intersystem crossing (ISC). IC is a transition between states of the same spin multiplicity (e.g., S₂ → S₁), while ISC is a transition between states of different spin multiplicity (e.g., S₁ → T₁). The efficiency of these pathways determines the fluorescence quantum yield and the population of the triplet state.

For the parent 1,8-naphthyridine , quantum chemistry calculations and experimental data indicate that both IC and ISC are competitive deactivation channels from the lowest excited singlet state (S₁) hw.ac.ukresearchgate.net. The relative positioning of the nitrogen atoms in the naphthyridine core significantly influences the potential energy surfaces and spin-orbit coupling, which in turn govern the rates of IC and ISC. The study of a series of azanaphthalenes, including 1,8-naphthyridine, highlighted considerable differences in the propensity for ISC versus IC across the molecular series, demonstrating that subtle structural changes can have a large impact on photophysical behavior hw.ac.ukresearchgate.netbohrium.com. It is predicted that the methyl groups in this compound would influence these pathways, but quantitative data is currently unavailable.

Resonance Raman and Vibrational Circular Dichroism (VCD) of this compound

Resonance Raman (RR) spectroscopy is a technique that can provide detailed vibrational information about a specific part of a molecule, known as the chromophore. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the chromophore, the intensities of Raman bands associated with the vibrations of that chromophore are selectively enhanced. This technique could be applied to this compound to probe the vibrational modes of the naphthyridine ring system. However, a search of the scientific literature did not yield any specific Resonance Raman studies for this compound.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by chiral molecules wikipedia.orgjascoinc.com. It is highly sensitive to the three-dimensional stereochemical structure of a molecule cas.cz. Since this compound is an achiral molecule, it does not possess enantiomers and therefore would not exhibit a VCD spectrum under normal conditions. A VCD signal could only be induced if the molecule were placed in a chiral environment or in a strong magnetic field (Magnetic VCD). No VCD studies have been reported for this compound.

Two-Photon Absorption (2PA) Cross-Sections and Non-Linear Optical Properties of this compound

A comprehensive search of scientific literature and spectroscopic databases did not yield specific experimental or theoretical data regarding the two-photon absorption (2PA) cross-sections and non-linear optical (NLO) properties of this compound. Consequently, detailed research findings and data tables for these specific properties of this compound are not available at this time.

While the broader family of naphthyridine derivatives has been the subject of investigations for their photophysical and potential non-linear optical characteristics, specific studies focusing on the 2,3-dimethyl substituted isomer have not been reported in the available literature. Research into the non-linear optical properties of organic chromophores often involves the strategic design of molecules with specific electron donor and acceptor groups to enhance their second or third-order NLO response. The investigation of such properties for this compound would require dedicated experimental measurements, such as Z-scan or two-photon excited fluorescence, and quantum chemical calculations to determine its hyperpolarizabilities and 2PA cross-section values.

Without such dedicated studies, any discussion on the 2PA and NLO properties of this compound would be purely speculative and fall outside the scope of presenting established scientific findings. Therefore, this section remains to be populated pending future research into the specific photophysical characteristics of this compound.

Reactivity and Mechanistic Studies of 2,3 Dimethyl 1,8 Naphthyridine

Electrophilic Aromatic Substitution Reactions of 2,3-Dimethyl-1,8-naphthyridine

The 1,8-naphthyridine (B1210474) nucleus is generally considered to be electron-deficient due to the presence of two nitrogen atoms, which deactivates the ring system towards electrophilic attack compared to benzene. However, the presence of electron-donating methyl groups at the C2 and C3 positions in this compound is expected to partially mitigate this deactivation.

Detailed experimental studies on the electrophilic aromatic substitution of this compound are not extensively documented in the available literature. However, predictions regarding its reactivity can be made based on the electronic properties of the 1,8-naphthyridine core and the directing effects of the substituents. The nitrogen atoms strongly deactivate the pyridine (B92270) rings, making electrophilic substitution challenging. When such reactions do occur on the parent 1,8-naphthyridine, substitution is generally directed to the 3- and 6-positions (or equivalently the 4- and 5-positions).

In the case of this compound, the C2 and C3 positions are already substituted. The methyl groups, being activating ortho-, para-directors, would be expected to favor substitution at the C4 position. However, the overriding deactivating effect of the pyridinoid nitrogen atoms likely makes the entire heterocyclic ring system quite unreactive towards common electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions under standard conditions. More forcing conditions may be required, and such reactions could potentially lead to a mixture of products or decomposition.

To illustrate the expected challenges, studies on the related 2,7-dimethyl-1,8-naphthyridine (B83737) have shown that functionalization often proceeds via alternative pathways rather than direct electrophilic aromatic substitution on the carbocyclic ring.

Nucleophilic Addition Reactions to the 1,8-Naphthyridine Core of this compound

The electron-deficient nature of the 1,8-naphthyridine ring system makes it susceptible to nucleophilic attack. Nucleophilic addition reactions can occur, particularly at the carbon atoms adjacent to the nitrogen atoms (the α-positions). In this compound, the C2 position is substituted, which may sterically hinder direct nucleophilic attack at this position. However, the C4 and C5 positions remain potential sites for nucleophilic addition, especially if the ring is activated by quaternization of one of the nitrogen atoms.

While specific studies on nucleophilic addition to this compound are limited, research on related 1,8-naphthyridine derivatives provides insight into potential reaction pathways. For instance, the addition of organolithium reagents to unsubstituted 1,8-naphthyridine is known to occur at the C2 and C4 positions. In the case of this compound, attack at C4 would be electronically favored due to the influence of the N1 nitrogen.

Furthermore, reactions involving the displacement of a leaving group from the naphthyridine core by a nucleophile (Nucleophilic Aromatic Substitution, SNAr) are more common for this class of compounds. If a suitable leaving group were present at a position activated by a nitrogen atom (e.g., C2, C4, C5, or C7), it would be readily displaced by a variety of nucleophiles.

| Reactant | Nucleophile | Potential Product(s) | Reaction Type |

| This compound | Organolithium Reagent (e.g., n-BuLi) | 4-Butyl-2,3-dimethyl-1,4-dihydro-1,8-naphthyridine | Nucleophilic Addition |

| 4-Chloro-2,3-dimethyl-1,8-naphthyridine | Methoxide (CH3O-) | 4-Methoxy-2,3-dimethyl-1,8-naphthyridine | Nucleophilic Aromatic Substitution |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the 1,8-naphthyridine ring system can lead to a variety of interesting and useful derivatives.

Oxidation: The nitrogen atoms in this compound are susceptible to oxidation to form N-oxides. Treatment with oxidizing agents such as peroxy acids (e.g., m-CPBA) would be expected to yield the corresponding mono-N-oxides. The relative reactivity of the N1 and N8 positions towards oxidation would be influenced by steric hindrance from the adjacent methyl groups. It is plausible that oxidation would preferentially occur at the less hindered N8 position. The formation of a di-N-oxide is also possible under more vigorous conditions.

Reduction: The 1,8-naphthyridine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can lead to the saturation of one or both of the pyridine rings. The specific product obtained would depend on the reaction conditions (pressure, temperature, catalyst, and solvent). For instance, partial reduction might yield a dihydro- or tetrahydro-1,8-naphthyridine derivative. Complete reduction would lead to the corresponding decahydro-1,8-naphthyridine.

Chemical reduction using dissolving metal reductions (e.g., sodium in ethanol) or hydride reagents (e.g., sodium borohydride, lithium aluminum hydride) can also be employed. The regioselectivity of these reductions would be influenced by the electronic nature of the ring system.

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Oxidation | m-CPBA (1 equivalent) | This compound 8-oxide |

| Catalytic Hydrogenation | H2, Pd/C | 2,3-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine and/or 2,3-Dimethyl-5,6,7,8-tetrahydro-1,8-naphthyridine |

| Complete Reduction | H2, PtO2 (high pressure) | 2,3-Dimethyldecahydro-1,8-naphthyridine |

Photochemical Transformations Involving this compound

The photochemical behavior of aza-aromatic compounds like 1,8-naphthyridines can be complex, involving various possible transformations such as isomerization, rearrangement, and addition reactions upon irradiation with UV light. The presence of two nitrogen atoms and two methyl groups on the this compound scaffold is expected to influence its excited-state reactivity.

Coordination Chemistry of 2,3 Dimethyl 1,8 Naphthyridine

2,3-Dimethyl-1,8-naphthyridine as a Bidentate Ligand in Transition Metal Complexes

This compound (referred to in some literature as NP-Me₂) functions as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. The close proximity of the nitrogen donors allows it to form stable chelate rings with transition metals. The presence of methyl groups at the 2- and 3-positions introduces steric hindrance that can influence the geometry and stability of the resulting metal complexes, often favoring specific isomeric forms. acs.org

The synthesis of transition metal complexes incorporating this compound has been achieved with metals such as molybdenum and ruthenium.

Molybdenum(II) Complex: A quadruply bonded dimolybdenum(II) complex, trans-[Mo₂(NP-Me₂)₂(OAc)₂][BF₄]₂, has been synthesized. acs.org The preparation involves the reaction of cis-[Mo₂(OAc)₂(CH₃CN)₆][BF₄]₂ with the this compound ligand. acs.org The resulting product was isolated and characterized, revealing a trans arrangement of the naphthyridine ligands around the dimolybdenum core. acs.org This specific geometry is attributed to the steric influence of the dimethyl-substituted ligand. acs.org

Ruthenium(I) Complex: A dinuclear ruthenium complex has been synthesized through a metal-mediated aldol-type addition reaction. acs.org In this process, the [Ru₂(CO)₄]²⁺ core mediates the C-C bond formation between acetone (B3395972) and this compound. acs.orgacs.org This creates a new, more functionalized ligand, 2-methyl-1-(3-methyl-1,8-naphthyridin-2-yl)propan-2-ol (L2). This newly formed ligand coordinates to the ruthenium center to yield the complex [Ru₂(CO)₄(L2)₂][BF₄]₂. acs.orgacs.org

The structures of these metal adducts have been unequivocally determined using single-crystal X-ray diffraction, providing detailed insights into their coordination geometry.

The dimolybdenum complex, trans-[Mo₂(NP-Me₂)₂(OAc)₂][BF₄]₂, features a trans orientation of the two this compound ligands. acs.org A notable structural feature is the occupation of one of the axial sites of the complex by a tetrafluoroborate (B81430) anion. acs.org

For the dinuclear ruthenium complex, [Ru₂(CO)₄(L2)₂][BF₄]₂, X-ray crystallography confirmed its molecular structure, which arises from the in-situ formation of the functionalized ligand on the metal core. acs.org

Table 1: Selected Crystallographic Data for a this compound Ruthenium Complex

| Parameter | Value for [Ru₂(CO)₄(L2)₂][BF₄]₂ |

|---|---|

| Chemical Formula | C₃₄H₃₈B₂F₈N₄O₆Ru₂ |

| Formula Weight | 1018.47 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.015(2) |

| b (Å) | 17.071(3) |

| c (Å) | 19.066(4) |

| β (deg) | 98.53(3) |

| Volume (ų) | 3859.3(13) |

Data sourced from Patra, S. K., & Bera, J. K. (2007). Organometallics, 26(10), 2598-2603. acs.orgacs.org

Catalytic Applications of this compound-Metal Complexes

While the broader family of 1,8-naphthyridine-metal complexes has been investigated for various catalytic transformations, specific research detailing the catalytic applications of complexes derived from this compound is not extensively reported in the available scientific literature.

There is currently a lack of specific studies focusing on the use of this compound-metal complexes in homogeneous catalysis.

Luminescent Properties of this compound-Metal Complexes

The luminescent properties of transition metal complexes are highly dependent on the nature of both the metal center and the coordinated ligands. Although various 1,8-naphthyridine (B1210474) derivatives have been used to create luminescent metal complexes, specific studies detailing the photophysical or luminescent properties of complexes containing the this compound ligand are not prominent in the current body of scientific literature.

Advanced Applications of 2,3 Dimethyl 1,8 Naphthyridine in Materials Science and Technology

2,3-Dimethyl-1,8-naphthyridine in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The electron-deficient nature of the 1,8-naphthyridine (B1210474) core makes its derivatives highly suitable for applications in organic electronics, especially in OLEDs. These compounds can function as electron-transport materials, host materials for emissive dopants, or as the emitters themselves.

Emitter and Host Materials Incorporating this compound

Derivatives of 1,8-naphthyridine have been successfully employed as both emitters and host materials in OLEDs, demonstrating high efficiency and tunable light emission. As emitters, they have been incorporated into devices that produce light ranging from blue to red. For instance, iridium(III) complexes featuring a naphthyridine-based ligand have been developed for green to red OLEDs, achieving maximum external quantum efficiencies (EQEmax) of over 30%. rsc.org In one notable case, an OLED using a naphthyridine-based iridium(III) complex as the dopant in a double emissive layer reached an EQEmax of 32.3% and an exceptionally high brightness of 242,548 cd/m². rsc.org

Naphthyridine derivatives have also shown great promise as thermally activated delayed fluorescence (TADF) emitters. TADF materials can harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency. Blue OLEDs based on 2,7-di(9H-carbazole)-1,8-naphthyridine (Cz-ND) and 2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine (tBuCz-ND) have achieved maximum external quantum efficiencies of 15.3% and 20.9%, respectively. researchgate.net

When used as host materials, the high triplet energy of the naphthyridine scaffold is a key advantage, allowing for efficient energy transfer to phosphorescent or TADF guest emitters without quenching. Bipolar host materials, which can transport both holes and electrons, have been created by combining an electron-transporting naphthyridine unit with a hole-transporting moiety like carbazole (B46965) or diphenylamine. acs.org An OLED using such a host with a green TADF emitter achieved a high power efficiency of 53.8 lm/W. acs.org

Table 1: Performance of OLEDs Incorporating 1,8-Naphthyridine Derivatives

| Derivative Type | Role | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (PE) | Max. Brightness (cd/m²) |

|---|---|---|---|---|---|

| Iridium(III) complex (mtfmpp)₂Ir(mmND) | Emitter | Green-Red | 32.3% rsc.org | - | 242,548 rsc.org |

| 2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine | TADF Emitter | Blue | 20.9% researchgate.net | - | - |

| 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine | TADF Emitter | Green | 16.4% acs.org | 57.1 lm/W acs.org | - |

| Naphthyridine-phenylene-carbazole | Host | Green | 18.4% acs.org | 53.8 lm/W acs.org | - |

| n-type conjugated oligomer | Emitter | Yellow | - | - | 250 rsc.orgresearchgate.net |

| n-type conjugated oligomer | Emitter | White-Pink | - | - | 400 rsc.orgresearchgate.net |

Charge Transport Properties of this compound Derivatives in Devices

The inherent electron-deficient character of the 1,8-naphthyridine ring system makes its derivatives excellent candidates for n-type (electron-transporting) materials in organic electronic devices. A series of n-type conjugated oligomers based on 1,8-naphthyridine have been shown to possess high electron affinities (2.79–3.00 eV) and reversible electrochemical reduction properties, which are crucial for efficient electron injection and transport. rsc.orgresearchgate.net

In organic field-effect transistors (OFETs), derivatives of a related compound, 1,5-naphthyridine-2,6-dione, have demonstrated ambipolar charge transport, meaning they can conduct both electrons and holes. These materials have achieved respectable mobilities in the range of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹. rsc.org This ambipolar behavior is advantageous for creating simplified device architectures, such as complementary logic circuits. The ability to tune the charge transport properties through chemical modification of the naphthyridine core is a significant area of research.

This compound-Based Chemo- and Opto-Sensors (non-biological focus)

The nitrogen atoms in the 1,8-naphthyridine scaffold can act as effective binding sites for metal ions, making these compounds useful as chemosensors. researchgate.net The binding event can be designed to trigger a change in the molecule's fluorescence or color, allowing for the visual or instrumental detection of the target analyte.

Several 1,8-naphthyridine derivatives have been developed as fluorescent sensors for various metal ions. For example, a chemodosimeter based on this scaffold has been shown to exhibit high selectivity for Zn²⁺ and Cu²⁺ ions. researchgate.net The detection mechanism involves coordination with the metal ion, which then catalyzes the hydrolysis of an acetamino group on the sensor molecule. This process results in a distinct optical response: a dual-emission signal for Zn²⁺ and a fluorescence "turn-off" (quenching) for Cu²⁺. researchgate.net

Another study reported a highly selective and sensitive fluorescent chemosensor for Zn²⁺ based on an N-Boc-L-proline modified 1,8-naphthyridine. nih.govnih.gov In the presence of Zn²⁺, the fluorescence intensity of this sensor increases significantly, an effect attributed to chelation-enhanced fluorescence (CHEF). nih.gov This sensor was able to distinguish Zn²⁺ from Cd²⁺, which is often challenging due to their similar chemical properties. nih.gov The detection limit for Zn²⁺ was found to be 3.4 x 10⁻⁶ M. nih.gov

Derivatives have also been designed for the detection of other environmentally relevant ions. A dyad compound incorporating a 1,8-naphthalimide (B145957) unit (a related but different structure) was developed as a ratiometric fluorescent sensor for mercury (II) ions, with a dissociation constant of 0.13 µM. mdpi.com Furthermore, 1,8-naphthyridine derivatives have been synthesized to act as polarity-sensitive fluorescent probes. rsc.org The fluorescence emission of these dyes shifts to longer wavelengths as the polarity of their environment increases, allowing them to map polarity changes in different media. rsc.org

Photovoltaic Applications of this compound Derivatives

The favorable electronic properties of naphthyridine derivatives have also been leveraged in the field of organic photovoltaics (OPVs). Multifunctional organic semiconductor materials based on a 1,5-naphthyridine-2,6-dione (NTD) core have been developed for use as acceptor materials in OPVs. rsc.orgrsc.org

Two such derivatives, NTDC-N and NTDC-N-4F, were synthesized and tested in OPV devices. Under optimal conditions, devices using these materials as acceptors with a PCE-10 donor material exhibited power conversion efficiencies (PCEs) of 7.5% and 8.2%, respectively. rsc.orgrsc.org The improved performance of the fluorinated derivative (NTDC-N-4F) was attributed to a smoother surface morphology and favorable molecular packing. rsc.orgrsc.org

Beyond being the active material, 1,8-naphthyridine itself has been used as a surface modifier in perovskite solar cells. It can passivate surface defects in formamidinium-based perovskite films by forming complexes with undercoordinated Pb²⁺ ions. researchgate.net This passivation strategy suppressed non-radiative recombination and improved charge transport, leading to a champion PCE of 23.8% and a significant increase in the open-circuit voltage from 1.09 V to 1.15 V. researchgate.net

Table 2: Photovoltaic Performance of Naphthyridine-Based Devices

| Compound | Device Role | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) |

|---|---|---|---|---|

| NTDC-N | Acceptor in OPV | 7.5% rsc.orgrsc.org | 0.71 V rsc.org | 19.52 mA/cm² rsc.org |

| NTDC-N-4F | Acceptor in OPV | 8.2% rsc.orgrsc.org | 0.64 V rsc.org | 20.08 mA/cm² rsc.org |

| 1,8-Naphthyridine | Surface Passivator in Perovskite Solar Cell | 23.8% researchgate.net | 1.15 V researchgate.net | - |

This compound in Supramolecular Architectures and Self-Assembly

The rigid, planar structure of the 1,8-naphthyridine core, combined with its specific hydrogen bonding capabilities, makes it an excellent building block for creating ordered supramolecular structures through self-assembly. The two nitrogen atoms are positioned to act as a bidentate or binucleating ligand, capable of coordinating with metal ions to form well-defined metallosupramolecular architectures. researchgate.netwikipedia.org

Research has shown that 2,7-disubstituted-1,8-naphthyridine derivatives can self-assemble in the solid state to form infinite one-dimensional tapes. rsc.org This assembly is driven by specific intermolecular interactions, likely hydrogen bonding and π-π stacking, creating a highly ordered material. The substitution at the 2 and 7 positions (and by extension, at the 2 and 3 positions) directs the geometry of these interactions, guiding the formation of the final supramolecular architecture.

The ability of the 1,8-naphthyridine unit to form complexes with a wide range of metal ions has been extensively studied. researchgate.net This coordination chemistry allows for the construction of more complex architectures, such as molecular squares, cages, and coordination polymers. The precise geometry of the resulting structure is dictated by the coordination preference of the metal ion and the steric and electronic properties of the substituents on the naphthyridine ligand. The methyl groups in this compound would influence the steric environment around the nitrogen donors, potentially leading to unique coordination geometries and self-assembly behaviors compared to unsubstituted or differently substituted analogues.

Future Research Directions and Unexplored Avenues for 2,3 Dimethyl 1,8 Naphthyridine

Integration of 2,3-Dimethyl-1,8-naphthyridine into Polymeric and Nanomaterials

The integration of 1,8-naphthyridine (B1210474) moieties into larger macromolecular structures is an emerging area of research. One study has successfully attached the 1,8-naphthyridine unit to polystyrene-divinylbenzene copolymer beads, demonstrating its utility as a polymer-based chelating ligand for various transition metal and lanthanide ions. This approach creates "immobilized" homogeneous catalysts that combine the high activity of soluble catalysts with the practical advantage of easy recovery and reuse.

Future work could specifically explore the incorporation of this compound as a monomer or a functional pendant group in polymerization processes. The methyl substituents may enhance the solubility of the resulting polymers in organic solvents, improving their processability. Furthermore, these polymers could serve as novel platforms for:

Heterogeneous Catalysis: Metal complexes of the polymer-bound this compound could be developed as robust and recyclable catalysts.

Sensing Materials: Thin films or membranes made from these polymers could be designed for the selective detection of metal ions or small molecules.

Conductive Materials: Doping of the naphthyridine-containing polymers could lead to materials with interesting electronic properties.

In the realm of nanomaterials, this compound could be used as a capping agent to stabilize metal nanoparticles. The nitrogen atoms of the naphthyridine ring can coordinate to the nanoparticle surface, while the dimethyl-substituted core could influence the self-assembly and electronic properties of the resulting nanomaterial.

Advanced Spectroscopic Probes Utilizing this compound Frameworks

Derivatives of 1,8-naphthyridine are well-recognized for their applications as fluorescent biological probes and chemosensors. researchgate.net Their rigid, planar structure and ability to form hydrogen bonds make them suitable for designing molecules that can interact with specific biological targets or analytes. mdpi.com For instance, certain naphthyridine carboxamides have been developed as "turn-on" fluorescent probes for DNA staining, showing sensitivity comparable to ethidium (B1194527) bromide. tandfonline.com

The this compound core is an excellent candidate for the development of next-generation spectroscopic probes. The electron-donating methyl groups can modulate the photophysical properties of the naphthyridine ring, potentially leading to enhanced quantum yields or shifts in emission wavelengths. Research should focus on synthesizing derivatives where the this compound unit is conjugated with other fluorophores or with specific recognition moieties to create highly selective sensors.

Potential applications include:

Ion Sensing: Probes for detecting environmentally or biologically significant metal ions like Cr³⁺. researchgate.net

Bio-imaging: Fluorescent markers for nucleic acids or specific proteins within cells. mdpi.com

Ratiometric Sensing: Designing probes that exhibit a change in the ratio of two emission wavelengths upon binding to an analyte, allowing for more accurate quantification.

| Naphthyridine Derivative | Target Analyte | Sensing Mechanism | Key Finding |

|---|---|---|---|

| 10-methoxydibenzo[b,h] tandfonline.comresearchgate.netnaphthyridine-2-carboxamides | DNA | Fluorescence enhancement upon minor groove binding | Acts as a "turn-on" fluorescent stain for DNA in gel electrophoresis. tandfonline.com |

| 2,7-Bis-Boc-L-alanine-1,8-naphthyridine | Cr³⁺ ions | Changes in absorption and fluorescence spectra upon ion binding | Demonstrates potential as a fluorescent probe for heavy metal ions. researchgate.net |

| 2,7-Dialkylamino-4-methyl- tandfonline.comrsc.org-naphthyridines | Nucleic Acids (potential) | High fluorescence and hydrogen bonding capability | Substitution with alkylamines leads to highly fluorescent compounds suitable for biochemical markers. mdpi.com |

Rational Design of this compound Analogues with Tunable Properties

The biological and material properties of 1,8-naphthyridines are highly dependent on the nature and position of substituents on the core structure. nih.gov Rational drug design and materials engineering rely on understanding these structure-activity relationships (SAR) to create analogues with optimized or entirely new functions. nih.gov Computational tools, such as molecular docking and ADME prediction, are increasingly used to guide the synthesis of derivatives with desired properties, such as enhanced binding to a biological target or improved bioavailability. rsc.orgnih.gov

Future research should apply these principles to the this compound scaffold. The existing methyl groups provide a baseline, and further modifications at other positions (e.g., C4, C5, C6, C7) can be explored to systematically tune the molecule's properties.

Key areas for rational design include:

Medicinal Chemistry: Introducing various functional groups to modulate activity against targets like cancer cells, bacteria, or specific receptors. nih.govresearchgate.net For example, modifications at the 3-carboxylic acid position of the naphthyridine ring have been explored to develop new antihistaminic agents. nih.gov

Photophysical Properties: Adding electron-donating or electron-withdrawing groups to control the absorption and emission spectra for applications in organic light-emitting diodes (OLEDs) or as fluorescent dyes.

Coordination Chemistry: Altering the steric and electronic environment around the nitrogen atoms to fine-tune the binding affinity and selectivity for specific metal ions.

| Modification Strategy | Target Property | Example from Literature |

|---|---|---|

| Modification at the 3-carboxylic acid end | Antihistaminic activity | Design of new H1 receptor antagonists. nih.gov |

| Incorporation of secondary amines at the 3rd position | Binding to Adenosine (A2A) receptors | Development of potential anti-Parkinson's agents. nih.gov |

| Substitution with alkylamines at 2 and 7 positions | Fluorescence | Creation of highly fluorescent compounds for use as markers. mdpi.com |

| Molecular hybridization with other heterocycles | Anti-mycobacterial activity | Synthesis of potent agents against Mycobacterium tuberculosis. rsc.org |

Emerging Methodologies for In Situ Study of this compound Reactions

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and rapid methods for molecule construction. For 1,8-naphthyridine derivatives, emerging techniques such as ultrasonic irradiation have been shown to improve reaction rates and yields compared to traditional heating methods, aligning with the principles of green chemistry. ekb.eg

A significant unexplored avenue is the application of in situ spectroscopic techniques to monitor these advanced synthetic reactions in real-time. By integrating methods like process IR, Raman spectroscopy, or real-time NMR into the reaction setup, researchers can gain unprecedented insight into reaction kinetics, mechanisms, and the formation of transient intermediates.

This approach would be particularly valuable for the synthesis of this compound and its analogues by:

Optimizing Reaction Conditions: Allowing for rapid identification of the optimal temperature, pressure, and catalyst loading to maximize yield and minimize impurities.

Understanding Mechanisms: Providing direct evidence for proposed reaction pathways, such as the one-pot multi-component reactions often used to build the naphthyridine core. ias.ac.in

Ensuring Scalability and Safety: Real-time monitoring is crucial for translating laboratory-scale procedures to larger, industrial-scale production safely and efficiently.

The development of such integrated synthetic and analytical platforms represents a frontier in chemical research that could greatly accelerate the exploration and application of this compound and its derivatives.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reaction Time | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Microwave-Assisted | 10–30 min | 70–85 | Fast, energy-efficient | Requires specialized equipment |

| Skraup Reaction | 6–8 hours | 50–60 | Broad substrate compatibility | Harsh acidic conditions |

| Friedlander Condensation | 2–4 hours | 65–75 | Modular substituent addition | Sensitivity to steric effects |

How do structural modifications (e.g., substituents) influence the biological activity of this compound derivatives?

Advanced Research Question

Methodological Answer:

The biological activity of naphthyridine derivatives is highly substituent-dependent. Key strategies include:

- Electron-Withdrawing Groups (EWGs) : Chloro or bromo substituents at positions 2, 4, or 6 enhance DNA intercalation and cytotoxicity. For instance, 4-bromo-2-chloro derivatives show improved binding to topoisomerase II .

- Hydrophobic Moieties : Cyclopentyloxy or dimethylphenyl groups increase lipophilicity, improving membrane permeability and antimicrobial activity .

- Carboxamide Linkages : These enable hydrogen bonding with biological targets, as seen in compounds inhibiting tubulin polymerization in cancer cells .

Q. Data Contradiction Analysis :

- Antimicrobial vs. Anticancer Activity : Derivatives with methyl groups (e.g., 2,3-dimethyl) exhibit moderate antimicrobial activity but low cytotoxicity. In contrast, halogenated analogs show reversed trends, necessitating careful SAR optimization .

What advanced characterization techniques are critical for confirming the structure of this compound derivatives?

Basic Research Question

Methodological Answer:

- X-Ray Crystallography : Resolves bond lengths and dihedral angles. For example, single-crystal studies of 3-methyl-2-phenyl derivatives confirmed non-coplanarity between naphthyridine and aryl groups, critical for π-π stacking analysis .

- NMR Spectroscopy : and NMR identify substituent patterns. Aromatic protons in dimethyl derivatives resonate at δ 2.5–3.0 ppm, while carbonyl carbons appear at ~170 ppm .

- Mass Spectrometry : High-resolution MS validates molecular formulas. For instance, benzo-fused naphthyridines show [M+H]+ peaks at m/z 294–310 .

How can computational methods guide the design of this compound-based therapeutics?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Predicts binding affinity to targets like β-amyloid (Alzheimer’s) or kinase enzymes (cancer). Docking studies of triazolo-naphthyridines revealed hydrogen bonding with Glu334 in tubulin .

- QSAR Modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity. For antimicrobial derivatives, QSAR highlighted the importance of ClogP < 3.5 for blood-brain barrier penetration .

- MD Simulations : Assess stability of ligand-target complexes over time. Simulations of 1,8-naphthyridine-DNA adducts showed sustained intercalation over 50 ns trajectories .

How should researchers resolve contradictions in pharmacological data for this compound derivatives?

Advanced Research Question

Methodological Answer:

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MCF7 vs. HEK293) to distinguish cell-specific effects from general toxicity .

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation of labile derivatives, which may explain inconsistent in vitro/in vivo results .

- Off-Target Profiling : Kinase screening panels (e.g., Eurofins) detect unintended interactions, clarifying mechanisms behind divergent activities .

Case Study :

A 2,3-dimethyl derivative showed potent in vitro anti-inflammatory activity but failed in vivo due to rapid glucuronidation. Structural stabilization via methyl-to-ethyl substitution improved pharmacokinetics .

What strategies optimize reaction yields in naphthyridine synthesis?

Basic Research Question

Methodological Answer:

- Catalyst Selection : Raney Ni or Pd/C enhances hydrogenation efficiency in dihydro-naphthyridine intermediates .

- Solvent Optimization : Ethanol/water mixtures improve solubility in Knoevenagel condensations, reducing side-product formation .

- Temperature Control : Low temperatures (0–5°C) prevent decomposition of nitro intermediates during diazotization .

How do crystallographic data inform the reactivity of this compound derivatives?

Advanced Research Question

Methodological Answer:

- Torsional Strain Analysis : Non-coplanar substituents (e.g., phenyl groups) increase susceptibility to electrophilic attack at the naphthyridine core .

- Hydrogen-Bond Networks : Crystal packing of hydroxy derivatives reveals intermolecular H-bonds, guiding solid-state reactivity predictions .

Table 2: Key Crystallographic Parameters for 3-Methyl-2-Phenyl Derivative

| Parameter | Value |

|---|---|

| Space Group | P-1 |

| Bond Length (C-N) | 1.34 Å |

| Dihedral Angle (N1-C4-C14) | 12.7° |

| R-Factor | 0.042 |

What are the limitations of current biological screening models for naphthyridine derivatives?

Advanced Research Question

Methodological Answer:

- 2D vs. 3D Cell Models : Traditional monolayer cultures (e.g., MCF7) underestimate penetration efficiency in tumor spheroids .

- Species-Specific Metabolism : Rodent liver enzymes may not replicate human Phase I/II metabolism, leading to misleading in vivo results .

- Resistance Mechanisms : Overexpression of efflux pumps (e.g., P-gp) in cancer cells reduces efficacy of unmodified derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.